molecular formula C5H2ClF2NO B13420086 5-Chloro-2,3-difluoro-4-pyridinol CAS No. 54929-36-1

5-Chloro-2,3-difluoro-4-pyridinol

Cat. No.: B13420086
CAS No.: 54929-36-1
M. Wt: 165.52 g/mol
InChI Key: BCLKGGVDRBOMQA-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoro-4-pyridinol is a halogenated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorine and fluorine atoms in the pyridine ring significantly influences its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluoro-4-pyridinol typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity. The use of advanced equipment and automation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluoro-4-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated pyridine derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

5-Chloro-2,3-difluoro-4-pyridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the pyridine ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-difluoro-4-pyridinol is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group in the pyridine ring. This combination of functional groups imparts specific reactivity and binding characteristics, making it valuable in various scientific and industrial applications.

Properties

CAS No.

54929-36-1

Molecular Formula

C5H2ClF2NO

Molecular Weight

165.52 g/mol

IUPAC Name

5-chloro-2,3-difluoro-1H-pyridin-4-one

InChI

InChI=1S/C5H2ClF2NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10)

InChI Key

BCLKGGVDRBOMQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1)F)F)Cl

Origin of Product

United States

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